molecular formula C10H13NO B1296321 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 88493-58-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B1296321
CAS No.: 88493-58-7
M. Wt: 163.22 g/mol
InChI Key: ZGSNCXKJBYAIOL-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinolines, and dihydroisoquinolines .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNCXKJBYAIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301377
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88493-58-7
Record name 88493-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of compounds containing the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol moiety, like Ro04-5595, contribute to their interaction with the NR2B receptor?

A1: While the provided research focuses on the development and characterization of [11C]Ro04-5595 as a PET radiotracer, it doesn't delve into the specific binding interactions of the compound with the NR2B receptor. [] Further research, including molecular docking studies and analysis of structure-activity relationships, would be needed to elucidate the precise binding mode and the contribution of the this compound moiety to the interaction.

Q2: The research highlights the potential of [11C]Ro04-5595 for PET imaging of NR2B receptors in vivo. What are the advantages of using a PET radiotracer based on the this compound scaffold for studying NR2B distribution in the brain?

A2: The research demonstrates that [11C]Ro04-5595 exhibits favorable characteristics for PET imaging, including good brain uptake, a suitable pharmacokinetic profile with rapid washout, and high selectivity for NR2B receptors. [] These properties make it a valuable tool for studying the distribution and density of NR2B receptors in the brain, potentially leading to a better understanding of their role in various neurological processes and diseases.

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